
rac Clopidogrel-13C,d3 Hydrogen Sulfate
Overview
Description
rac Clopidogrel-¹³C,d3 Hydrogen Sulfate is a stable isotope-labeled derivative of clopidogrel, a widely used antithrombotic agent. Its molecular formula is C₁₅¹³CH₁₅D₃ClNO₆S₂ (or equivalently C₁₅(¹³C)H₁₃D₃ClNO₂S·H₂SO₄), with a molecular weight of 423.91 g/mol and CAS number 1246814-55-0 . The compound incorporates one ¹³C atom and three deuterium (D) atoms, making it a critical tool in pharmacokinetic and metabolic studies. It serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, enabling precise quantification of clopidogrel and its metabolites in biological matrices .
The unlabeled parent compound, clopidogrel hydrogen sulfate (CAS 120202-66-6), undergoes hepatic metabolism to form an active thiol metabolite that inhibits platelet aggregation . Isotopic labeling with ¹³C and D3 minimizes isotopic interference while retaining chemical behavior nearly identical to the unlabeled form .
Preparation Methods
The preparation of rac Clopidogrel-13C,d3 Hydrogen Sulfate involves the incorporation of isotopic labels, specifically carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically includes the following steps:
Synthesis of the labelled intermediate: The starting material is labelled with carbon-13 and deuterium.
Formation of the Clopidogrel core: The labelled intermediate undergoes a series of reactions to form the core structure of Clopidogrel.
Sulfonation: The final step involves the addition of a hydrogen sulfate group to form this compound.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
rac Clopidogrel-13C,d3 Hydrogen Sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacokinetic Studies
Rac Clopidogrel-13C,d3 Hydrogen Sulfate is primarily utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Clopidogrel in biological systems. The isotopic labeling allows for accurate quantification and tracking in complex biological matrices.
Case Study: Metabolism Analysis
In a study examining the metabolic pathways of Clopidogrel, researchers administered rac Clopidogrel-13C,d3 to subjects and utilized mass spectrometry to analyze the metabolites formed. This approach provided insights into the biotransformation processes and identified key enzymes involved in its metabolism, enhancing understanding of individual variability in drug response .
Drug Interaction Studies
The compound is also used to investigate potential drug-drug interactions. By using this compound as a tracer, researchers can assess how co-administered drugs affect the pharmacokinetics of Clopidogrel.
Case Study: Interaction with Proton Pump Inhibitors
A clinical trial evaluated the interaction between Clopidogrel and proton pump inhibitors (PPIs) using rac Clopidogrel-13C,d3. Findings indicated that PPIs significantly reduced the active metabolite levels of Clopidogrel, suggesting a clinically relevant interaction that may impact antiplatelet efficacy .
Biomarker Development
The isotopic labeling facilitates the development of biomarkers for therapeutic monitoring. By measuring levels of rac Clopidogrel-13C,d3 and its metabolites, clinicians can tailor antiplatelet therapy based on individual patient profiles.
Case Study: Personalized Medicine
A study focused on patients undergoing percutaneous coronary intervention (PCI) used rac Clopidogrel-13C,d3 to monitor drug levels and response. The results demonstrated that personalized dosing based on biomarker levels improved clinical outcomes compared to standard dosing protocols .
Table 1: Summary of Research Applications
Application Type | Description | Key Findings/Outcomes |
---|---|---|
Pharmacokinetic Studies | Tracing ADME processes | Identified metabolic pathways and enzyme involvement |
Drug Interaction Studies | Assessing impact on pharmacokinetics | Significant reduction in active metabolite levels with PPIs |
Biomarker Development | Monitoring therapeutic levels | Improved outcomes with personalized dosing |
Mechanism of Action
rac Clopidogrel-13C,d3 Hydrogen Sulfate exerts its effects by inhibiting platelet aggregation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 adenosine diphosphate receptors on platelets. This binding prevents adenosine diphosphate from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Clopidogrel Compounds
Structural and Isotopic Variations
The table below summarizes key isotope-labeled clopidogrel derivatives and their properties:
*Estimated based on isotopic substitution (¹³C adds +1 per atom; D adds +1 per atom vs. ¹H).
†CAS corresponds to unlabeled parent; labeled variant lacks separate CAS.
Analytical Advantages and Limitations
¹³C vs. Deuterium Labeling :
- ¹³C-labeled compounds (e.g., rac Clopidogrel-¹³C,d3) exhibit negligible chromatographic retention time shifts, ensuring co-elution with unlabeled analytes in LC-MS/MS. This is critical for accurate quantification .
- Deuterium-labeled analogs (e.g., D8, D9) may exhibit slight retention time differences due to deuterium isotope effects, complicating co-elution but providing larger mass shifts for differentiation in high-resolution MS .
- Degree of Labeling: D3 and D7: Optimal for routine LC-MS/MS due to sufficient mass shift (e.g., +3 Da for D3) without excessive synthetic complexity . D8 and D9: Used in complex matrices where endogenous compounds with similar masses interfere, requiring larger mass shifts .
Metabolic and Impurity Reference Standards
For example:
Biological Activity
Rac Clopidogrel-13C,d3 Hydrogen Sulfate is a deuterated derivative of Clopidogrel, an antiplatelet medication widely used to prevent thrombotic cardiovascular events. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies, providing deeper insights into the drug's metabolism and biological activity.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₈ClNO₆S₂
- Molecular Weight : 357.90 g/mol
- CAS Number : 1246814-55-0
The deuterated structure of this compound maintains similar pharmacological properties to its non-deuterated counterpart while offering advantages in metabolic tracing and pharmacokinetic analysis .
This compound functions primarily as an inhibitor of platelet aggregation through the following mechanisms:
- P2Y12 Receptor Inhibition : The active metabolite of Clopidogrel binds selectively to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet activation and aggregation. This action is crucial in reducing the risk of thrombotic events such as heart attacks and strokes.
- Metabolic Activation : The drug requires metabolic activation via the liver enzyme CYP2C19 to exert its antiplatelet effects. Variations in CYP2C19 activity can significantly influence individual responses to Clopidogrel treatment, making this compound valuable for studying these metabolic pathways .
Biological Activity and Pharmacokinetics
The biological activity of this compound has been investigated in various studies, focusing on its pharmacokinetics and dynamics. Key findings include:
- Inhibition Potency : The compound exhibits potent inhibition of ADP-induced platelet aggregation, with an IC50 value for CYP2C19 inhibition reported at 524 nM .
- Deuterium Labeling Benefits : The deuterium labeling facilitates precise tracking of the compound's metabolic fate, allowing researchers to measure specific metabolites and assess individual CYP2C19 activity levels.
Comparative Analysis with Other Antiplatelet Agents
Compound Name | Structure Type | Mechanism of Action | Notable Features |
---|---|---|---|
Clopidogrel | Thienopyridine | P2Y12 receptor inhibition | Requires metabolic activation |
Prasugrel | Thienopyridine | P2Y12 receptor inhibition | More potent; faster onset |
Ticagrelor | Cyclopentyltriazol | Reversible P2Y12 inhibitor | Rapid action; shorter duration |
Rac Clopidogrel-d3 Hydrogen Sulfate | Thienopyridine | P2Y12 receptor inhibition | Deuterated; enhanced metabolic tracking |
This table illustrates how this compound compares with other antiplatelet agents, highlighting its unique features due to deuteration.
Case Studies and Research Findings
Several studies have explored the biological activity and pharmacokinetics of this compound:
- Pharmacokinetic Studies : Research utilizing deuterated forms like Rac Clopidogrel-d3 has demonstrated improved understanding of drug metabolism in patients with varying CYP2C19 activity levels. This has implications for personalized medicine approaches in treating cardiovascular diseases.
- Clinical Trials : In clinical settings, the effectiveness of Clopidogrel as an antiplatelet agent has been well-documented, with studies indicating significant reductions in thrombotic events among patients treated with this medication compared to placebo groups .
- Metabolic Pathway Analysis : Studies have shown that approximately 15% of parent clopidogrel undergoes bioactivation to active metabolites, which can be accurately traced using deuterated compounds like Rac Clopidogrel-d3 Hydrogen Sulfate, providing insights into individual patient responses .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing rac Clopidogrel-,d3 Hydrogen Sulfate in pharmacological studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic purity and structural integrity. The USP30 guidelines recommend a mobile phase of phosphate buffer and methanol (85:15 v/v) with a C18 column, optimized for resolving isotopic variants and bisulfate salt equivalents . Quantify impurities using validated reference standards (e.g., USP Clopidogrel Bisulfate RS) and ensure detection limits ≤0.1% for related compounds .
Q. How should researchers prepare and store rac Clopidogrel-,d3 Hydrogen Sulfate to ensure stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent degradation. Prior to use, reconstitute in methanol or phosphate-buffered saline (pH 6.8) and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis for sulfate hydrolysis or isotopic exchange .
Q. What is the significance of and deuterium (d3) labeling in clopidogrel research?
- Methodological Answer : The and d3 labels enable precise tracking of clopidogrel’s metabolic fate in vivo, particularly for distinguishing parent drug from metabolites in mass spectrometry. For example, deuterium labeling reduces first-pass metabolism artifacts, while aids in quantifying bioactivation pathways involving CYP2C19 .
Advanced Research Questions
Q. How can isotopic interference be minimized when quantifying rac Clopidogrel-,d3 Hydrogen Sulfate in biological matrices?
- Methodological Answer : Employ stable isotope dilution assays (SIDA) with internal standards like clopidogrel-d4. Adjust chromatographic parameters (e.g., gradient elution) to separate isotopic peaks, and validate methods using spiked plasma/serum samples. Cross-validate with nuclear magnetic resonance (NMR) to confirm isotopic integrity .
Q. What experimental design considerations are critical for studying stereoselective metabolism of the racemic mixture?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers. In vitro models (e.g., human liver microsomes) should include CYP2C19 inhibitors (e.g., ticlopidine) to isolate stereospecific bioactivation. Compare pharmacokinetic parameters (AUC, C) of labeled vs. unlabeled clopidogrel to assess isotopic effects .
Q. How can researchers resolve discrepancies in pharmacokinetic data between rac Clopidogrel-,d3 and its non-isotopic counterpart?
- Methodological Answer : Conduct parallel studies under identical conditions to control for batch variability. Validate assays using USP Reference Standards and ensure calibration curves account for isotopic mass shifts. For metabolic studies, use tandem MS/MS with multiple reaction monitoring (MRM) to differentiate isotopic fragments .
Q. Methodological Challenges and Solutions
Q. What are the challenges in synthesizing rac Clopidogrel-,d3 Hydrogen Sulfate with >99% isotopic purity?
- Methodological Answer : Optimize reaction conditions to minimize -label scrambling during sulfonation. Use deuterated solvents (e.g., DO) in final crystallization steps to prevent proton-deuterium exchange. Confirm purity via high-resolution MS and -NMR, targeting <0.5% unlabeled impurities .
Q. How to validate the pharmacokinetic equivalence of labeled and unlabeled clopidogrel in preclinical models?
- Methodological Answer : Perform crossover studies in rodents or canine models, comparing dose-normalized AUC and metabolite profiles. Use non-compartmental analysis (NCA) to assess bioequivalence margins (80–125%). Address isotopic effects on clearance by adjusting for deuterium’s kinetic isotope effect (KIE) in CYP-mediated pathways .
Properties
IUPAC Name |
sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-SPZGMPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747372 | |
Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-55-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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